Class-Level LSD1 Inhibitory Potency: Spirocyclic Conformational Constraint Delivers 28- to 129-Fold Improvement Over Tranylcypromine
The spiro[indene-cyclopropane] scaffold into which Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine embeds has been pharmacologically validated as an LSD1 inhibitor core. Direct spirocyclic analogs of tranylcypromine—compounds 8a (trans-2-amine) and 8b (cis-2-amine)—exhibited LSD1 IC₅₀ values of 0.17 ± 0.01 μM and 0.78 ± 0.05 μM, respectively, representing 129-fold and 28-fold improvements over the parent compound tranylcypromine (LSD1 IC₅₀ = 22 μM) [1]. The spirocyclic constraint imposed by the cyclopropane-indene fusion was directly credited for this potency enhancement and for the accompanying >600-fold selectivity over MAO-A (MAO-A IC₅₀ >100 μM for both 8a and 8b) [1]. While direct IC₅₀ data for the 1-amine regioisomer (CAS 2377033-61-7) have not been published, the shared spirocyclic core suggests that this compound retains the conformational restriction benefit that underpins the scaffold's activity profile [2].
| Evidence Dimension | LSD1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported for the 1-amine regioisomer (CAS 2377033-61-7); scaffold validated via 2-amine analogs |
| Comparator Or Baseline | Tranylcypromine (tPCPA, compound 1): LSD1 IC₅₀ = 22 μM; Spirocyclic 2-amine analog 8a (trans): LSD1 IC₅₀ = 0.17 ± 0.01 μM; Analog 8b (cis): LSD1 IC₅₀ = 0.78 ± 0.05 μM |
| Quantified Difference | 28- to 129-fold improvement in LSD1 inhibition for spirocyclic scaffold vs. tranylcypromine; >600-fold selectivity over MAO-A (MAO-A IC₅₀ >100 μM for 8a/8b vs. LSD1 IC₅₀ of 0.17–0.78 μM) |
| Conditions | Purified recombinant LSD1 enzyme assay; MAO-A, MAO-B, LSD2 counter-screening (in vitro biochemical assays) as reported in Table 1 of Shi et al. (2018) |
Why This Matters
Procurement of the 1-amine regioisomer enables exploration of whether repositioning the amine from the 2-position to the 1-position on the indane ring further modulates LSD1 potency and selectivity—a SAR axis inaccessible with the commercially dominant 2-amine series.
- [1] Shi, Y., Wu, Y.-R., Su, M.-B., Shen, D.-H., Gunosewoyo, H., Yang, F., Li, J., Tang, J., Zhou, Y.-B., & Yu, L.-F. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances, 8(3), 1666–1676. Table 1: IC₅₀ values for compounds 1, 8a, 8b against LSD1, MAO-A, MAO-B. View Source
- [2] Semantic Scholar. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. Summary of Shi et al. (2018). View Source
